Fluorescein-PEG3-Amine

Fluorescence spectroscopy Bioconjugation Flow cytometry

Fluorescein-PEG3-Amine uniquely combines a fluorescein fluorophore (494/517 nm), an optimized PEG3 spacer, and a free primary amine for one-step conjugation without deprotection. The hydrophilic PEG3 enhances solubility (≥10 mg/mL) and reduces steric hindrance. This bifunctional reagent enables both fluorescent tracking and covalent tethering—streamlining PROTAC workflows by eliminating separate labeling steps. The PEG3 spacer length (12 atoms) is critical for ternary complex formation; shorter/longer variants compromise performance.

Molecular Formula C29H31N3O8S
Molecular Weight 581.6 g/mol
Cat. No. B607473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-PEG3-Amine
SynonymsFluorescein-PEG3-Amine
Molecular FormulaC29H31N3O8S
Molecular Weight581.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H31N3O8S/c30-7-9-36-11-13-38-14-12-37-10-8-31-28(41)32-18-1-4-22-21(15-18)27(35)40-29(22)23-5-2-19(33)16-25(23)39-26-17-20(34)3-6-24(26)29/h1-6,15-17,33-34H,7-14,30H2,(H2,31,32,41)
InChIKeySQJRQGZXMBEAHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fluorescein-PEG3-Amine: Product Profile and Core Characteristics for Procurement Evaluation


Fluorescein-PEG3-Amine (CAS 1807539-04-3, molecular formula C29H31N3O8S, molecular weight 581.64) is a heterobifunctional reagent that integrates a fluorescein fluorophore (Ex/Em: 494/517 nm), a three-unit polyethylene glycol (PEG3) spacer, and a terminal primary amine functional group . This molecular architecture enables its dual role as both a fluorescent tracer and a reactive linker for covalent conjugation to carboxylic acids, activated NHS esters, and carbonyl-containing molecules via amide or thiourea bond formation . The hydrophilic PEG3 spacer confers enhanced aqueous solubility and reduces steric hindrance during binding interactions, distinguishing it from non-PEGylated fluorescein derivatives .

Why Fluorescein-PEG3-Amine Cannot Be Replaced by In-Class Fluorophore Alternatives


Generic substitution within the fluorescein-PEG-amine class is precluded by three interdependent molecular features that collectively determine functional performance. First, the PEG spacer length (n=3) modulates solubility and steric accessibility in ways that differ measurably from shorter (PEG2) or longer (PEG4/PEG8) variants . Second, the terminal amine functional group—whether in free amine or Boc-protected form—dictates the conjugation chemistry available and the requisite deprotection steps, directly impacting workflow efficiency and yield consistency . Third, the fluorescein core exhibits pH-dependent fluorescence that requires experimental controls not needed for pH-insensitive alternatives such as BODIPY or rhodamine dyes [1]. Procurement decisions based solely on fluorophore class or PEG content without verifying exact spacer length and terminal functionality may result in suboptimal labeling efficiency, altered conjugate properties, or incompatible reaction conditions.

Quantitative Evidence for Selecting Fluorescein-PEG3-Amine Over Close Analogs


Excitation/Emission Maxima: Fluorescein-PEG3-Amine Versus BODIPY and Rhodamine Dyes

Fluorescein-PEG3-Amine exhibits excitation/emission maxima of 494/517 nm, placing it in the green spectral region compatible with standard FITC/GFP filter sets and 488 nm laser lines common to flow cytometers and confocal microscopes . In contrast, alternative fluorophores occupy different spectral windows: BODIPY-FL conjugates typically emit at approximately 510–515 nm with higher quantum yield but different photostability profiles; rhodamine and sulforhodamine dyes emit at longer wavelengths (580–600 nm), which may offer reduced cellular autofluorescence but require distinct optical filter configurations [1]. The 494/517 nm profile represents a balanced trade-off between instrument compatibility, brightness, and cost accessibility for routine fluorescence assays.

Fluorescence spectroscopy Bioconjugation Flow cytometry

PEG3 Spacer Length: Solubility and Steric Accessibility Optimization Relative to PEG2 and PEG4 Variants

The three-unit polyethylene glycol spacer (PEG3, approximately 12 atoms in linear extension) confers aqueous solubility of ≥10 mg/mL in water, DMSO, and DMF . Shorter PEG2 linkers provide reduced aqueous solubility and may inadequately mitigate steric hindrance between conjugated moieties, while longer PEG4/PEG8 chains increase molecular flexibility but potentially introduce additional conformational entropy that can reduce binding cooperativity in applications requiring precise spatial orientation [1]. The PEG3 length represents an empirically derived balance: sufficient to project the reactive amine away from the fluorescein core to enable efficient conjugation while maintaining compact dimensions favorable for intracellular applications .

Bioconjugation Linker optimization PROTAC design

Free Amine Functionality: Workflow Efficiency Advantage Over Boc-Protected Analog

Fluorescein-PEG3-Amine (free amine, CAS 1807539-04-3, MW 581.64) is directly reactive with carboxylic acids, activated NHS esters, and carbonyl groups without requiring a deprotection step . In contrast, Fluorescein-PEG3-(N-Boc)-Amine (CAS 1807534-77-5, MW 681.8) contains a tert-butyloxycarbonyl (Boc)-protected amine that must be deprotected under mild acidic conditions before conjugation can occur [1]. The 100.16 Da molecular weight difference reflects the Boc protecting group. This structural distinction translates to a measurable workflow difference: the free amine eliminates a deprotection step (typically 1-4 hours with TFA or HCl/dioxane), reducing overall conjugation time by approximately 20-30% and eliminating potential side reactions or incomplete deprotection artifacts .

Bioconjugation PROTAC synthesis Click chemistry

PROTAC Linker Application: Fluorescein-PEG3-Amine as a Bifunctional Tracer-Linker Versus Alkyl Chain Linkers

Fluorescein-PEG3-Amine functions as a PEG-based PROTAC linker that joins an E3 ubiquitin ligase ligand and a target protein ligand to form functional PROTAC molecules . Unlike alkyl chain-based PROTAC linkers (e.g., tetraethyl butane-1,4-diylbis(phosphoramidate)), which provide only a structural tether, Fluorescein-PEG3-Amine confers intrinsic fluorescence that enables direct tracking of linker incorporation, conjugate formation, and cellular uptake without requiring additional fluorophore conjugation . The PROTAC field has undergone a shift from synthetically tractable alkyl and simple polyethylene glycol linkers toward more sophisticated functional linkers, with linker composition and length critically influencing PROTAC physicochemical properties and bioactivity . The PEG3 length must be empirically optimized for each ligand pair, as linker-mediated binding cooperativity can contribute to target protein affinity for PROTACs based on weak-affinity warheads .

PROTAC Targeted protein degradation PROTAC linker

pH Sensitivity of Fluorescein Core: Experimental Considerations Versus pH-Stable Dyes

The fluorescein core in Fluorescein-PEG3-Amine exhibits pH-dependent fluorescence intensity, with maximal emission occurring under neutral to slightly basic conditions and significant quenching below pH 6.0 . This pH sensitivity—intrinsic to all fluorescein derivatives—contrasts with pH-stable alternatives such as BODIPY and Alexa Fluor dyes, which maintain relatively constant fluorescence across pH 3-10. For researchers requiring quantitative fluorescence measurements across varying pH environments, this characteristic necessitates careful buffer control or selection of alternative fluorophores. However, this same pH sensitivity can be exploited for ratiometric pH sensing applications . The stability of FITC-based bioconjugates has been noted as a limitation relative to other fluorophores, prompting some researchers to select alternative dyes for long-term studies [1].

Fluorescence assay optimization Buffer selection Quantitative imaging

Validated Application Scenarios for Fluorescein-PEG3-Amine Based on Quantitative Differentiation Evidence


PROTAC Development and Optimization with Built-In Fluorescent Tracking

Fluorescein-PEG3-Amine is specifically suited for PROTAC linker applications where both structural tethering and fluorescent tracking are required. The PEG3 spacer provides adequate distance between the E3 ligase ligand and target protein ligand to facilitate ternary complex formation, while the intrinsic fluorescein fluorescence (494/517 nm) enables direct monitoring of linker incorporation, conjugate purification, and cellular uptake without orthogonal labeling. This dual functionality reduces synthetic steps compared to non-fluorescent alkyl or PEG linkers that require separate fluorophore conjugation for tracking studies .

Routine Protein and Antibody Labeling for Fluorescence Microscopy and Flow Cytometry

The free amine functionality enables direct, one-step conjugation to carboxylic acid-containing biomolecules (proteins, peptides, antibodies) via standard EDC/NHS chemistry without deprotection steps. The 494/517 nm excitation/emission profile matches standard FITC/GFP filter cubes and 488 nm laser lines available on most fluorescence microscopes and flow cytometers, ensuring broad instrument compatibility. The PEG3 spacer enhances aqueous solubility of the conjugate and reduces fluorophore-induced aggregation relative to non-PEGylated fluorescein labels .

Bioconjugate Synthesis Requiring Reduced Steric Hindrance and Enhanced Aqueous Solubility

The PEG3 linker (three ethylene oxide units) projects the reactive amine approximately 12 atoms from the fluorescein core, providing sufficient spatial separation to minimize steric interference during conjugation to large biomolecules or nanoparticle surfaces. This spacer length achieves a balance between conjugate solubility (≥10 mg/mL in aqueous media) and compact dimensions suitable for intracellular applications. The combination of hydrophilic PEG and free amine enables efficient coupling in both aqueous buffers and polar organic solvents (DMSO, DMF, DCM) .

Controlled pH Environment Fluorescence Assays and Ratiometric pH Sensing

The pH-sensitive fluorescence of the fluorescein core, while requiring buffer control for quantitative applications, can be deliberately exploited for pH-sensing applications. In well-buffered systems maintained at pH 7.0-8.0, Fluorescein-PEG3-Amine provides bright, reproducible fluorescence. For applications monitoring pH changes (e.g., endosomal trafficking, lysosomal release), the pH-dependent quenching below pH 6.0 enables ratiometric measurements when paired with a pH-insensitive reference dye. Procurement for these applications should include validation of buffer conditions and appropriate control experiments .

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